![molecular formula C19H22N4O B2723910 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea CAS No. 1798023-86-5](/img/structure/B2723910.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea”, also known as “1-(2-phenylethyl)-3-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)urea”:
Cancer Therapy
Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound has shown potential as an inhibitor of FGFR, which plays a crucial role in the progression of various cancers, including breast, lung, prostate, bladder, and liver cancers . By targeting FGFR, the compound can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells .
Diabetes Management
Blood Glucose Regulation: Research indicates that derivatives of pyrrolo[2,3-b]pyridine, similar to this compound, can effectively reduce blood glucose levels . This makes it a promising candidate for the treatment of hyperglycemia and related conditions such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance .
Cardiovascular Diseases
Cardioprotective Effects: The compound’s ability to regulate blood glucose levels also suggests potential benefits in managing cardiovascular diseases . By improving glucose tolerance and reducing hyperlipidemia, it may help in preventing conditions like hypertension and atherosclerosis .
Antimicrobial Activity
Antibacterial and Antifungal Properties: Pyrrolo[2,3-b]pyridine derivatives have been studied for their antimicrobial properties . This compound could be explored for its potential to combat bacterial and fungal infections, contributing to the development of new antimicrobial agents .
Anti-inflammatory Applications
Inflammation Modulation: The compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation . This could be beneficial in treating chronic inflammatory conditions and autoimmune diseases .
Neurological Disorders
Neuroprotective Effects: Research on similar compounds suggests potential neuroprotective effects . This compound could be investigated for its ability to protect neurons from damage, offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Metabolic Syndrome
Comprehensive Metabolic Regulation: Given its effects on blood glucose and lipid levels, the compound may be useful in managing metabolic syndrome . This includes conditions like obesity, hypertriglyceridemia, and impaired glucose tolerance .
Anticancer Drug Development
Lead Compound for Drug Design: Due to its potent activity against FGFR and other targets, this compound can serve as a lead compound for the development of new anticancer drugs . Its low molecular weight and favorable pharmacokinetic properties make it an attractive candidate for further optimization .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(22-13-9-16-6-2-1-3-7-16)21-12-5-14-23-15-10-17-8-4-11-20-18(17)23/h1-4,6-8,10-11,15H,5,9,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMMTTXQWBEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

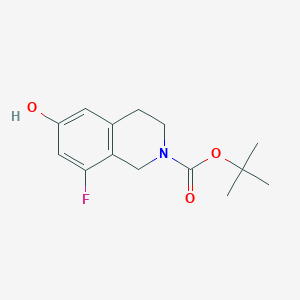
![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)
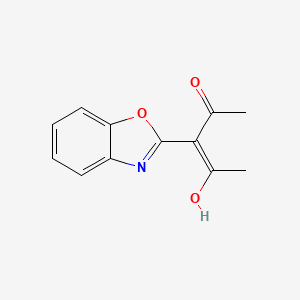
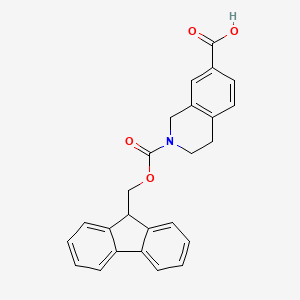
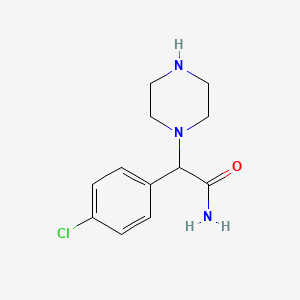
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2723840.png)


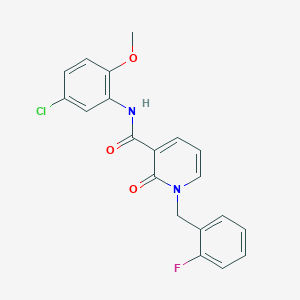
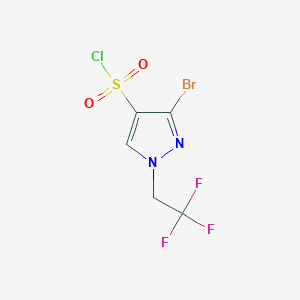
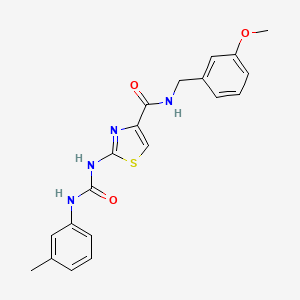
![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)